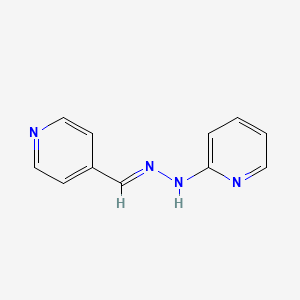Pyridine-4-carbaldehyde pyridin-2-ylhydrazone
CAS No.: 2241017-37-6
Cat. No.: VC6552425
Molecular Formula: C11H10N4
Molecular Weight: 198.229
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2241017-37-6 |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 198.229 |
| IUPAC Name | N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine |
| Standard InChI | InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ |
| Standard InChI Key | FDWJJPXBTJDKLS-NTEUORMPSA-N |
| SMILES | C1=CC=NC(=C1)NN=CC2=CC=NC=C2 |
Introduction
Synthesis and Reaction Mechanisms
Precursor Synthesis: Pyridine-4-carbaldehyde
Pyridine-4-carbaldehyde is synthesized via methods such as:
-
Oxidation of 4-picoline: Limited by byproduct formation and low yield .
-
Reductive hydrolysis of 4-pyridine-2-imidazoline: A cost-effective industrial method involving solvent-free reactions between isonicotinic acid and ethylenediamine/o-phenylenediamine, followed by reductive hydrolysis under inert gas (e.g., ) .
Hydrazone Formation
The hydrazone is synthesized via nucleophilic addition-elimination:
Conditions:
-
Solvent: Ethanol or methanol.
-
Catalyst: Acid (e.g., acetic acid) or base.
-
Temperature: Reflux (60–80°C).
-
Time: 4–12 hours.
The reaction proceeds via protonation of the aldehyde carbonyl, nucleophilic attack by the hydrazine’s amino group, and dehydration to form the imine bond .
Physical and Chemical Properties
Physical Properties
Chemical Properties
-
Acid/Base Behavior: The pyridine nitrogens (pKa ~1–5) protonate under acidic conditions, enhancing solubility.
-
Coordination Chemistry: Acts as a bidentate ligand, binding via pyridine N and hydrazone N atoms. Forms complexes with transition metals (e.g., Cu(II), Fe(III)) .
-
Redox Activity: The hydrazone linkage () participates in redox reactions, enabling applications in catalysis .
Applications and Research Findings
Pharmaceutical Chemistry
Hydrazones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
-
Antimicrobial Activity: Schiff base metal complexes show efficacy against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
-
Anticancer Potential: Pyridine-derived hydrazones inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC<sub>50</sub>: 10–50 µM) .
Materials Science
-
MOF Synthesis: Serves as a ligand in Zn-MOFs, enhancing porosity for gas storage (e.g., CO<sub>2</sub> uptake: 2.5 mmol/g at 1 bar) .
-
Corrosion Inhibition: Adsorbs on steel surfaces, reducing corrosion rates by 70–90% in acidic media .
Analytical Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume